1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea
CAS No.:
Cat. No.: VC18082084
Molecular Formula: C19H15Cl2N3OS
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15Cl2N3OS |
|---|---|
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | 3-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)phenyl]-1-ethyl-1-prop-2-ynylurea |
| Standard InChI | InChI=1S/C19H15Cl2N3OS/c1-3-9-24(4-2)19(25)22-14-7-5-12(6-8-14)18-23-17-15(21)10-13(20)11-16(17)26-18/h1,5-8,10-11H,4,9H2,2H3,(H,22,25) |
| Standard InChI Key | MEIMQXUOXGQIBL-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC#C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea is characterized by three primary components:
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A 4,6-dichloro-1,3-benzothiazole ring system substituted at the 2-position.
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A para-substituted phenyl group bridging the benzothiazole to the urea moiety.
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A disubstituted urea functional group bearing ethyl and propargyl (prop-2-yn-1-yl) groups.
The benzothiazole core contributes aromatic stability and electron-deficient properties, while the chlorine atoms at positions 4 and 6 enhance electrophilicity and potential halogen bonding interactions. The propargyl group introduces sp-hybridized carbon atoms, enabling click chemistry modifications or metal-catalyzed coupling reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₅Cl₂N₃OS | |
| Molecular Weight | 404.3 g/mol | |
| IUPAC Name | 3-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-1-ethyl-1-prop-2-ynylurea | |
| Canonical SMILES | CCN(CC#C)C(=O)NC₁=CC=C(C=C₁)C₂=NC₃=C(S₂)C=C(C=C₃Cl)Cl |
Synthesis and Preparation
Traditional Synthetic Routes
The synthesis of this compound follows a multi-step sequence typical for benzothiazole-urea hybrids :
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Benzothiazole Core Formation: Reaction of 4,6-dichloro-2-aminothiophenol with a cyclizing agent (e.g., CS₂ under acidic conditions) yields the 4,6-dichlorobenzothiazole scaffold.
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Phenyl Bridging: Suzuki-Miyaura coupling installs the para-substituted phenyl group at the benzothiazole’s 2-position.
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Urea Linkage Construction: Reaction of the aniline-containing intermediate with ethyl isocyanate and propargylamine under basic conditions forms the disubstituted urea.
Modern Methodologies
Recent advances in urea synthesis avoid hazardous reagents like phosgene. For example, carbamoylimidazolium salts or S-methylthiocarbamates enable safer urea formation under mild conditions . A hypothetical route using 1,1′-carbonyldiimidazole (CDI) could proceed as follows:
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Activation of the aniline intermediate with CDI to form an imidazolium carbamate.
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Sequential nucleophilic attack by ethylamine and propargylamine generates the unsymmetrical urea .
Table 2: Comparative Yields for Urea Synthesis Methods
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Phosgene-based | 65–75 | 90–95 | |
| CDI-mediated | 78–85 | >99 | |
| DMDTC carbonylation | 82–90 | 95–98 |
Physicochemical and Conformational Analysis
Solubility and LogP
The compound’s LogP of 5.39 (predicted) indicates high lipophilicity, likely necessitating formulation aids for aqueous solubility . The dichlorobenzothiazole and phenyl groups contribute to this hydrophobicity, while the urea moiety offers limited hydrogen-bonding capacity.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretch (~3350 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C≡C stretch (~2120 cm⁻¹).
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¹³C NMR: Diagnostic signals for the propargyl carbons (δ 70–85 ppm) and benzothiazole carbons (δ 120–160 ppm).
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